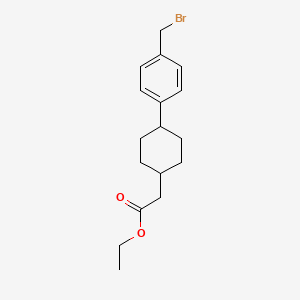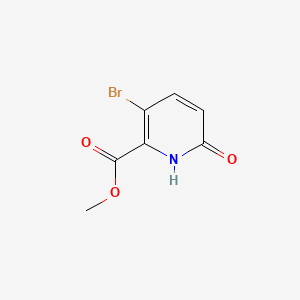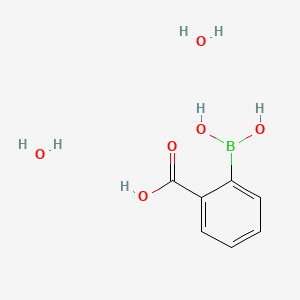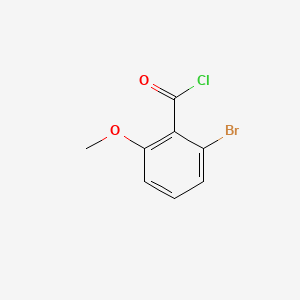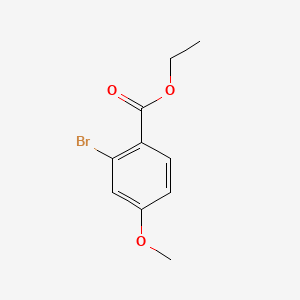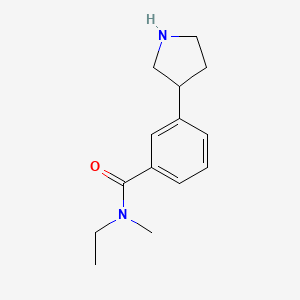![molecular formula C7H5BrN2O B572305 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1217002-90-8](/img/structure/B572305.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” is a chemical compound with the molecular formula CHBrNO . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.03 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly provided for “5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” in the available sources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
A notable application involves the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, facilitating the creation of hard-to-reach heterocycles. This synthetic route is particularly valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the compound's versatility in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Electrophilic Substitution Reactions
Electrophilic substitution reactions, such as bromination, have been studied on pyrrolopyridines, offering insights into the reactivity patterns and facilitating the creation of novel compounds with potential biological activities. These studies contribute to understanding the chemical behavior and potential applications of brominated pyrrolopyridines in various domains (Daroca, Mercé, Ribó, Trull, & Vallés, 1984).
Spectroscopic and Theoretical Studies
Spectroscopic characterization and theoretical studies using density functional theory (DFT) have been performed to understand the properties of related brominated compounds. These studies include the analysis of vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, which are crucial for the development of materials with specific electronic and optical characteristics (Vural & Kara, 2017).
Development of Antimicrobial Agents
Research has also extended to the synthesis of brominated pyrrolopyridines as intermediates for developing new antimicrobial agents. This highlights the compound's significance in synthesizing biologically active molecules that can serve as potential therapeutic agents (Variya, Panchal, & Patel, 2019).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTBVIMPQOKVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743918 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
1217002-90-8 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)


